An In-Depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its rigid, three-membered ring introduces conformational constraint into flexible molecules, which can lead to enhanced binding affinity for biological targets and improved metabolic stability. The inherent strain of the cyclopropane ring also imparts unique electronic properties, influencing the acidity of nearby functional groups and participating in specific non-covalent interactions. 4-(1-Methylcyclopropyl)butanoic acid incorporates this valuable moiety into a butanoic acid framework, presenting a versatile building block for the synthesis of novel bioactive compounds and specialized chemical agents. This guide aims to provide a detailed technical understanding of this compound for research and development purposes.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 4-(1-methylcyclopropyl)butanoic acid is crucial for its application in research and synthesis. While experimental data for this specific compound is not extensively published, we can infer its characteristics based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of 4-(1-Methylcyclopropyl)butanoic Acid
| Property | Value | Source/Method |
| IUPAC Name | 4-(1-Methylcyclopropyl)butanoic acid | - |
| CAS Number | 39223-32-0 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [2][3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Predicted Boiling Point | 236.6 ± 8.0 °C | [3] |
| Predicted Density | 1.038 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 4.83 ± 0.10 | [3] |
| InChI Key | UWANZNIJWFYBDY-UHFFFAOYSA-N | [1] |
Spectroscopic Profile (Predicted)
Due to the lack of publicly available experimental spectra for 4-(1-methylcyclopropyl)butanoic acid, this section outlines the expected spectral characteristics based on its chemical structure and by drawing comparisons with butanoic acid.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the cyclopropane ring, the cyclopropyl methylene protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The protons on the cyclopropyl ring would likely appear as complex multiplets in the upfield region. The methylene groups of the butanoic acid chain would exhibit characteristic splitting patterns based on their neighboring protons. The acidic proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display unique signals for the quaternary and methylene carbons of the cyclopropyl ring, the carbons of the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would appear significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4] A strong C=O stretching absorption for the carbonyl group is expected around 1725-1700 cm⁻¹.[4][5] The spectrum will also feature C-H stretching vibrations for the alkyl and cyclopropyl groups below 3000 cm⁻¹.[4]
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Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be expected to involve cleavage of the butanoic acid chain and rearrangements of the cyclopropyl group.
Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid: A Proposed Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 4-(1-Methylcyclopropyl)butanoic acid.
Step-by-Step Methodology
Step 1: Alkylation of Diethyl Malonate
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To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add diethyl malonate dropwise at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 1-bromo-1-methylethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkylated malonate intermediate.
Causality: This initial step introduces the carbon framework that will become the butanoic acid chain. Diethyl malonate is a common starting material for forming substituted carboxylic acids due to the acidity of the alpha-protons, facilitating alkylation.
Step 2: Cyclopropanation
-
To a fresh solution of NaOEt in EtOH, add the alkylated malonate intermediate from Step 1.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with diethyl ether.
-
Dry the organic layer and concentrate to yield the cyclopropyl malonate intermediate.
Causality: This step forms the key cyclopropyl ring. The second deprotonation of the malonate followed by a double nucleophilic substitution with 1,2-dibromoethane is a classic method for cyclopropane synthesis.
Step 3: Hydrolysis and Decarboxylation
-
To the cyclopropyl malonate intermediate, add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux to facilitate the hydrolysis of the esters to the corresponding dicarboxylic acid salt.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is acidic.
-
Gently heat the acidic solution to promote decarboxylation, releasing carbon dioxide and forming the final product.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain 4-(1-methylcyclopropyl)butanoic acid.
Causality: The final step converts the diester into the desired carboxylic acid. Saponification (hydrolysis) followed by acidification and heating leads to the loss of one of the carboxyl groups as CO₂, a common and efficient method for producing monosubstituted acetic acid derivatives from malonic esters.
Potential Applications and Biological Significance
While specific biological studies on 4-(1-methylcyclopropyl)butanoic acid are limited, its structural features suggest several areas of potential interest for researchers in drug development.
As a Molecular Scaffold in Medicinal Chemistry
The incorporation of a cyclopropyl ring can significantly impact the pharmacological profile of a molecule. The rigid nature of the cyclopropane ring in 4-(1-methylcyclopropyl)butanoic acid can serve as a conformational anchor, locking a portion of the molecule in a specific orientation. This can be advantageous for optimizing the binding of a drug candidate to its target receptor or enzyme. Furthermore, the cyclopropyl group is known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
Mimic of Natural Fatty Acids
Cyclopropyl-containing fatty acids are found in nature, particularly in bacteria and plants.[6] These natural products can exhibit a range of biological activities, including antimicrobial and signaling functions. 4-(1-Methylcyclopropyl)butanoic acid can be viewed as a synthetic analog of these natural fatty acids and could be investigated for similar biological activities. Its potential to interact with enzymes and receptors that process fatty acids makes it an interesting candidate for metabolic studies and as a probe for lipid signaling pathways.
Caption: Potential benefits and applications of 4-(1-Methylcyclopropyl)butanoic acid in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(1-methylcyclopropyl)butanoic acid. Based on the safety data for butanoic acid and other carboxylic acids, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[8]
-
First Aid:
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
4-(1-Methylcyclopropyl)butanoic acid is a compound with significant potential for researchers in the fields of organic synthesis and medicinal chemistry. Its unique combination of a conformationally rigid cyclopropyl group and a functional carboxylic acid handle makes it an attractive building block for the creation of novel molecules with tailored properties. While further experimental characterization is needed, this guide provides a solid foundation for understanding and utilizing this promising chemical entity in future research endeavors.
References
- Alfa Aesar. (2009, July 16).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2014, December 22).
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MySkinRecipes. 4-(1-methylcyclopropyl)butanoic acid. [Link][6]
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PubChemLite. 4-(1-methylcyclopropyl)butanoic acid (C8H14O2). [Link][2]
-
Arctom Scientific. CAS NO. 39223-32-0 | 4-(1-Methylcyclopropyl)butanoic acid. [Link][9]
- AK Scientific, Inc. Safety Data Sheet: 3-Amino-3-(1-methylcyclopropyl)butanoic acid.
-
Helaly, S. E., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 381. [Link][10]
-
Doc Brown's Chemistry. Infrared spectrum of butanoic acid. [Link][4]
-
Wikipedia. Cyclopropane fatty acid. [Link]
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- 3. 4-(1-methylcyclopropyl)butanoic acid | 39223-32-0 [amp.chemicalbook.com]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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(Illustrative structure)




